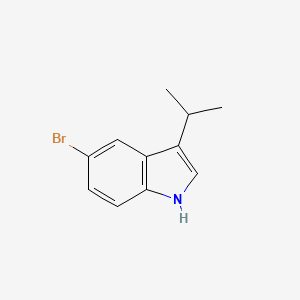

5-bromo-3-isopropyl-1H-indole

Vue d'ensemble

Description

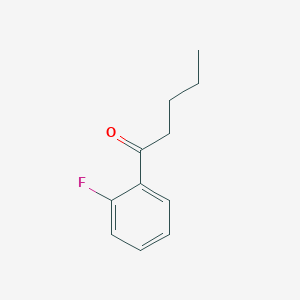

“5-bromo-3-isopropyl-1H-indole” is a chemical compound with the empirical formula C11H12BrN . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .

Synthesis Analysis

The synthesis of indole derivatives, including “this compound”, often involves a Fischer indolisation process . A process for efficient synthesis of 5-bromoindole has been described in a patent . The process involves a sodium sulfonate substitution reaction, a reaction with an acylation reagent, and an addition reaction with bromine .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques . The compound is crystalline in nature . The structure can also be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

Indole derivatives, including “this compound”, are known to undergo various chemical reactions . For instance, they can participate in Fischer indole synthesis and indole N-alkylation .Physical And Chemical Properties Analysis

“this compound” is a crystalline compound with a molecular weight of 238.12 . It has a melting point of 271.4 °C and is stable up to 290 °C .Applications De Recherche Scientifique

Crystal Structure Analysis

The compound 5-bromo-1H-indole is utilized in crystal structure analysis. A study by Barakat et al. (2017) involved the formation of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, which was characterized using spectroscopic and thermal tools. X-ray single crystal diffraction was used to confirm its structure, with Hirshfeld surface analysis revealing short intermolecular connections (Barakat et al., 2017).

Synthesis of Indole-Based Chalcones

Mphahlele and Maluleka (2016) described a novel approach for the annulation of an indole moiety onto a 1,3-diaryl-2-propen-1-one scaffold. This process included trifluoroacetylation of the resultant indole-based chalcones, yielding 3-trifluoroacetylindole-chalcone derivatives (Mphahlele & Maluleka, 2016).

Development of Peptide Deformylase Inhibitors

A study by Petit et al. (2009) synthesized indole compounds derived from 5‐bromo‐1H‐indole‐3‐acetohydroxamic acid. These compounds were evaluated for their inhibitory activities against peptide deformylases, which are important in antibacterial drug discovery (Petit et al., 2009).

Synthesis of Functionalized Indoles and Indazoles

Witulski et al. (2005) explored the reactivity and selectivity of 3-iodoindoles, 5-bromo-3-iodoindoles, and 5-bromo-3-iodoindazoles in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. This led to the synthesis of a range of new functionalized indoles and indazoles, potentially useful as 5-HT receptor ligands (Witulski et al., 2005).

Antimicrobial Activity Screening

Mageed et al. (2021) described the antimicrobial activity evaluation of new heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole. These compounds showed high antibacterial activity, demonstrating their potential for pharmaceutical applications (Mageed et al., 2021).

Synthesis of Anticancer Agents

Yılmaz et al. (2020) synthesized 3-bromo-1-ethyl-1H-indole and evaluated its biological properties, including antioxidant, antimicrobial, and anticancer activities. The study found that the compound demonstrated substantial selective cytotoxicity towards cancer cell lines, suggesting its potential as an anticancer agent (Yılmaz et al., 2020).

Development of Antifouling Agents

Chunhua et al. (2021) synthesized indole ester derivatives containing acrylamide groups based on 5-bromo-1H-indole for use as antifouling agents. These compounds showed better antibacterial activity and algae inhibition performance compared to reference compounds, making them promising for antifouling applications (Chunhua et al., 2021).

Synthesis of Naratriptan Hydrochloride Intermediate

Shashikumar et al. (2010) developed an improved process for synthesizing 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, a key intermediate in the synthesis of naratriptan hydrochloride, a migraine medication. This novel one-pot synthetic procedure provided a scalable approach for this important pharmaceutical compound (Shashikumar et al., 2010).

Safety and Hazards

Orientations Futures

The future directions for “5-bromo-3-isopropyl-1H-indole” could involve further exploration of its biological activities and potential therapeutic applications . Additionally, the development of more efficient synthesis methods, such as one-pot, three-component protocols, could be a promising area of research .

Mécanisme D'action

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which suggests that 5-bromo-3-isopropyl-1H-indole may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives have been associated with a wide range of biological activities , suggesting that they may influence multiple biochemical pathways

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound may exert a variety of effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

5-bromo-3-propan-2-yl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c1-7(2)10-6-13-11-4-3-8(12)5-9(10)11/h3-7,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNRLQRIMLEPOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CNC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,6-Dichloro-4-formylphenoxy)methyl]benzoic acid](/img/structure/B3328172.png)

![4-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzoic acid](/img/structure/B3328184.png)

![4-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B3328191.png)

![3-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzoic acid](/img/structure/B3328218.png)

![3,3-Dibutyl-8-hydroxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine 1,1-dioxide](/img/structure/B3328247.png)

![2-[(2,6-Dibromo-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328265.png)

![2-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328291.png)